molecular formula C18H31NO6 B1404178 Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate CAS No. 1051383-60-8

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Cat. No.: B1404178
CAS No.: 1051383-60-8
M. Wt: 357.4 g/mol
InChI Key: OVJBHWPNDUHIHN-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate (CAS: 1051383-60-8) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and diethyl acetate moieties at the 4,4-positions of the piperidine ring. This structure confers chemical stability and modulates solubility, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its InChIKey is OVJBHWPNDUHIHN-UHFFFAOYSA-N, and synonyms include tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate .

Properties

IUPAC Name

tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBHWPNDUHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites . The compound can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Diethyl 2,2'-(1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate

Structural Differences :

  • Fluorine Substitution : This analog (CAS: 1864059-46-0) incorporates fluorine atoms at the 4,4-positions of the piperidine ring, replacing hydrogen atoms.
  • Lipophilicity: Fluorine substitution enhances lipophilicity, improving membrane permeability in biological systems. Synthetic Accessibility: The presence of fluorine may complicate synthesis due to handling challenges, though suppliers list this compound with 95% purity .

Table 1: Key Comparisons

Property Target Compound (No Fluorine) Difluoro Analog
CAS Number 1051383-60-8 1864059-46-0
Substituents H at 4,4-positions F at 4,4-positions
Purity (Supplier Data) Not specified 95%
InChIKey OVJBHWPNDUHIHN-UHFFFAOYSA-N DYSGPLDXODZVPR-UHFFFAOYSA-N

Diethyl 2,2'-(4,4'-(Butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate

Structural Differences :

  • Core Heterocycle : Replaces piperidine with a bis-triazole moiety linked by a butane chain.
  • Functional Groups : Contains triazole C=O (1,698 cm⁻¹) and ester C=O (1,755 cm⁻¹) in IR spectra .

Impact on Properties :

  • Biological Activity: Triazole derivatives are known for antimicrobial and antioxidant properties.

Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate

Structural Differences :

  • Core Structure : Features a diphosphoxane ring instead of piperidine.
  • Functional Groups : Includes phosphate esters and diethyl acetate groups.

Research Implications

  • Pharmaceutical Potential: The Boc-protected piperidine core is versatile for drug design, while fluorinated analogs offer improved pharmacokinetic profiles.
  • Antimicrobial Development : Structural analogs with triazole or diphosphoxane cores provide insights into activity-structure relationships .

Biological Activity

Overview

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is a complex organic compound with the molecular formula C15H25N1O5 and a molecular weight of approximately 299.37 g/mol. It features a piperidine ring and two acetate groups, making it a versatile intermediate in organic synthesis. Despite its potential applications, specific scientific research focusing on its biological activity is limited. This article aims to compile existing knowledge and insights into the biological activity of this compound.

The compound is characterized by:

  • No hydrogen bond donors
  • Six hydrogen bond acceptors
  • Ten rotatable bonds , indicating a degree of flexibility in its structure.

These properties suggest that this compound may interact favorably with various biological targets.

Biological Activity Insights

While direct studies on this compound are scarce, insights can be drawn from related compounds and structural analogs:

  • Piperidine Derivatives : Compounds containing piperidine rings are often associated with significant pharmacological properties. For instance, piperidinothiosemicarbazone derivatives have shown notable antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL in resistant strains . This suggests that similar piperidine-containing compounds may exhibit comparable biological activities.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeMIC (µg/mL)Notes
Piperidinothiosemicarbazone Derivative 1Antimycobacterial0.5Effective against resistant strains
Piperidinothiosemicarbazone Derivative 2Antimycobacterial2Selective toxicity observed
This compoundUnknownN/ALimited data available

The synthesis of this compound typically involves the reaction of piperidine derivatives with diethyl malonate under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. However, the specific mechanism of action in biological contexts remains to be elucidated due to the lack of targeted studies.

Potential Applications

Given its structural characteristics and the pharmacological relevance of piperidine derivatives:

  • Synthetic Chemistry : The compound serves as a valuable building block for synthesizing more complex molecules.
  • Pharmaceutical Research : Its potential interactions with biological targets warrant further investigation into its therapeutic applications.

Case Studies and Future Directions

While no direct case studies on this compound were identified in current literature, research on related compounds emphasizes the need for:

  • In vitro Studies : Investigating the compound's efficacy against various pathogens or cancer cell lines.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the piperidine ring affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate
Reactant of Route 2
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Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

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